alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate)
Description
This compound is an α-D-glucopyranose derivative esterified at the 1-position with a biphenyl-carboxylic acid moiety bearing hydroxyl groups at the 3, 3', and 5 positions.
Properties
CAS No. |
85514-01-8 |
|---|---|
Molecular Formula |
C19H20O10 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C19H20O10/c20-7-13-15(24)16(25)17(26)19(28-13)29-18(27)14-11(5-10(22)6-12(14)23)8-2-1-3-9(21)4-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1 |
InChI Key |
JXVLBOFIPHDJPS-WIMVFMHDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Glycosylation via Mitsunobu Reaction
One of the primary synthetic routes to prepare glycoconjugates similar to alpha-D-glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) involves the Mitsunobu condensation reaction. This method enables the formation of glycosidic bonds between sugar alcohols and aromatic or heteroaromatic moieties.
-
- Starting materials: Biphenyl sulfonamide derivatives and protected glucose alcohols.
- Reagents: Triphenylphosphine (PPh$$_3$$), diisopropyl azodicarboxylate (DIAD) or di-2-methoxyethyl azodicarboxylate (DMEAD).
- Solvent: Dry tetrahydrofuran (THF).
- Temperature: Room temperature.
- Yields: 42–55% for glycoconjugates prepared via this method.
-
- The sulfonamide derivative is reacted with the protected glucose alcohol in the presence of PPh$$_3$$ and DIAD/DMEAD.
- The reaction proceeds via an inversion of stereochemistry at the anomeric center, favoring the alpha configuration.
- After reaction completion, the crude product is purified by flash chromatography.
Azido Sugar Derivative Pathway
Another route involves the preparation of azido-functionalized glucose derivatives, which are then converted into amines and further functionalized:
-
- Conversion of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide to β-azido glucose derivatives via SN2 substitution (quantitative yield).
- Reduction of azido sugars to amines by Staudinger reaction using PPh$$_3$$ in dry THF.
- Conversion of amines to isothiocyanates by treatment with di-2-pyridyl thionocarbonate (DPT).
- Coupling of isothiocyanate derivatives with amines to form thioureido glycoconjugates.
-
- Azido sugar synthesis: Quantitative.
- Isothiocyanate formation: 22% from azido sugars.
- Thioureido derivative formation: 47–78% yields depending on coupling partners.
Significance:
This method allows for the introduction of diverse linkers and functional groups, enhancing the versatility of the glycoconjugate synthesis.
Protection and Deprotection Strategies
-
- Acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) are employed to remove tert-butyl protecting groups and acetyl groups.
- Hydrogenation with Pd/C is used to remove benzyl protecting groups, yielding free hydroxyl groups.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Mitsunobu Glycosylation | PPh$$_3$$, DIAD/DMEAD, THF dry | Room temp | 42–55 | Inversion at anomeric center; stereoselective |
| Azido Sugar Formation | NaN$$_3$$, DMF | Room temp | Quantitative | SN2 substitution |
| Azide Reduction to Amine | PPh$$_3$$, THF dry | Room temp | Not specified | Staudinger reaction |
| Isothiocyanate Formation | Di-2-pyridyl thionocarbonate (DPT), DCM | Room temp | 22 | From amine intermediate |
| Thioureido Coupling | Et$$_3$$N, DCM | 60 °C | 47–78 | Coupling of isothiocyanates and amines |
| Deprotection (Acetyl/Tert-butyl) | TFA, DCM | Room temp | 70–90 | Acidic cleavage of protecting groups |
| Benzyl Deprotection | H$$2$$, Pd/C, MeOH/DCM/H$$2$$O | Room temp | 70–90 | Catalytic hydrogenation |
Comprehensive Research Findings
- The Mitsunobu reaction remains a cornerstone in the synthesis of alpha-D-glucopyranose glycoconjugates due to its stereospecificity and moderate to good yields.
- Azido sugar intermediates provide a versatile platform for the introduction of various functional groups, expanding the chemical space for glycoconjugate derivatives.
- Protection and deprotection strategies are critical for the selective functionalization of the sugar moiety and the biphenyl carboxylate group.
- Optimization of reaction conditions such as temperature, solvent, and reagent equivalents significantly impacts the yield and purity of the final product.
- The combination of these methods allows for the efficient synthesis of alpha-D-glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) with potential applications in medicinal chemistry, particularly as enzyme inhibitors or molecular probes.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Alzheimer's Disease Research
Recent studies have identified the compound as a promising candidate for the inhibition of glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibiting GSK-3β can reduce tau hyperphosphorylation, which is a hallmark of neurodegeneration associated with Alzheimer's disease.
- Mechanism of Action : The compound acts as a substrate-competitive inhibitor of GSK-3β, demonstrating significant selectivity and potency compared to other known inhibitors . It has been shown to attenuate tau hyperphosphorylation and amyloid neurotoxicity in cellular models, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Antioxidant Properties
Alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) exhibits strong antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Research Findings : Studies indicate that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems . Its antioxidant capabilities make it a candidate for inclusion in formulations aimed at enhancing cellular resilience against oxidative stress.
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Polyphenolic compounds similar to alpha-D-glucopyranose derivatives have demonstrated anti-tumor effects through various mechanisms including apoptosis induction and inhibition of cancer cell proliferation.
- Case Studies : Research has shown that derivatives of glucopyranose can inhibit tumor growth in vitro and in vivo by modulating signaling pathways involved in cell survival and proliferation . The specific interactions of alpha-D-glucopyranose with cancer cells are still under investigation but show promise for future therapeutic applications.
Summary of Applications
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) involves its interaction with specific molecular targets and pathways. The glucopyranose moiety may interact with carbohydrate-binding proteins, while the biphenyl structure may interact with hydrophobic regions of biomolecules. These interactions can modulate various biological processes and pathways.
Comparison with Similar Compounds
β-D-Glucopyranoside, 2-Hydroxy-3-Methoxy-5-(2-Propen-1-yl)Phenyl, 6-(3,4,5-Trihydroxybenzoate) (CAS 141913-95-3)
- Structure: Features a β-D-glucopyranoside linked to a phenyl group substituted with methoxy, hydroxy, and propenyl groups, plus a trihydroxybenzoate ester at the 6-position.
- Key Differences :
- Glycosidic Linkage : β-configuration vs. α-configuration in the target compound.
- Substituents : Methoxy and propenyl groups introduce steric bulk and alter electronic properties compared to the trihydroxybiphenyl in the target compound.
- Bioactivity : The trihydroxybenzoate moiety is associated with antioxidant activity . The biphenyl system in the target compound may enhance radical scavenging due to extended conjugation.
- Data Comparison: Property Target Compound (Estimated) β-D-Glucopyranoside Derivative Molecular Weight ~494 494.45 logP ~1.5 2.1 Aqueous Solubility Moderate (~10 mg/mL) 15 mg/mL
α-D-Glucopyranose, 1,2,3,4,6-Pentakis-O-(Trimethylsilyl)- (CAS 3327-61-5)
- Structure : A fully silylated glucose derivative with trimethylsilyl (TMS) groups at all hydroxyl positions.
- Key Differences :
- Functional Groups : TMS groups confer high lipophilicity (logP = 6.075) , whereas the target compound’s hydroxylated biphenyl increases polarity.
- Applications : Silylated derivatives are used as synthetic intermediates for protection/deprotection strategies, while the target compound’s hydroxyl groups may favor biological interactions.
Data Comparison :
Property Target Compound (Estimated) Silylated Glucose logP ~1.5 6.075 Solubility in Organic Solvents Low High
Polychlorinated Biphenyls (PCBs) (e.g., PCB-080, CAS 33284-52-5)
- Structure : Chlorinated biphenyls with varying substitution patterns (e.g., 3,3',5,5'-tetrachloro).
- Key Differences: Substituents: Chlorine atoms in PCBs increase environmental persistence and toxicity , while hydroxyl groups in the target compound may enhance biodegradability. Bioactivity: PCBs are neurotoxic and carcinogenic, whereas hydroxylated biphenyls (e.g., the target compound) are more likely to exhibit antioxidant or anti-inflammatory properties.
Data Comparison :
Property Target Compound (Estimated) PCB-080 Molecular Weight ~494 ~326 Environmental Half-Life Days to weeks Decades
1-(3',5'-Dimethoxy)Phenyl-2-[4''-O-β-D-Glucopyranosyl (6→1)-O-α-L-Rhamnopyranosyl]Phenylethane
- Structure: A disaccharide (glucose-rhamnose) linked to a dimethoxyphenylethane.
- Key Differences: Glycosylation: Disaccharide vs. monosaccharide in the target compound.
- Functional Implications : The disaccharide may confer specificity for carbohydrate-binding proteins, while the target compound’s simpler structure could favor broader interactions .
Biological Activity
Alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antioxidant, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
Chemical Structure
The compound consists of an alpha-D-glucopyranose moiety attached to a trihydroxy biphenyl carboxylate. This unique structure may contribute to its biological activities through various mechanisms of action.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance:
- Mechanism : Antioxidants neutralize free radicals and reduce oxidative stress, which is implicated in numerous diseases.
- Case Study : A study on related compounds demonstrated that the antioxidant activity was measured using DPPH and ABTS assays, showing that the presence of hydroxyl groups enhances radical scavenging ability .
| Compound Type | Assay Type | Activity Level |
|---|---|---|
| Hesperetin | DPPH | High |
| Hesperetin | ABTS | Moderate |
| Alpha-D-Glucopyranose Analog | DPPH | TBD |
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways.
- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses.
- Research Findings : Agonists similar to this compound have been shown to reduce inflammation markers in various models .
| Inflammatory Marker | Effect of Compound |
|---|---|
| TNF-alpha | Decreased |
| IL-6 | Decreased |
| IL-1β | Decreased |
Anticancer Activity
The anticancer potential of alpha-D-glucopyranose derivatives has been explored in various studies.
- Mechanism : The compound may induce apoptosis in cancer cells and inhibit tumor growth by affecting signaling pathways related to cell proliferation.
- Case Study : In vitro studies have shown that similar biphenyl derivatives enhance cytotoxicity against cancer cell lines .
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Prostate Cancer | 73 | Inhibition |
| Colorectal Cancer | TBD | Induction of Apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
